11-Hydroxy-N-methyl Dihydro Loratadine
11-Hydroxy-N-methyl Dihydro Loratadine
Brand Name:
Vulcanchem
CAS No.:
38089-93-9
VCID:
VC0129782
InChI:
InChI=1S/C20H23ClN2O/c1-23-11-8-16(9-12-23)20(24)18-7-6-17(21)13-15(18)5-4-14-3-2-10-22-19(14)20/h2-3,6-7,10,13,16,24H,4-5,8-9,11-12H2,1H3
SMILES:
CN1CCC(CC1)C2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)O
Molecular Formula:
C20H23ClN2O
Molecular Weight:
342.9 g/mol
11-Hydroxy-N-methyl Dihydro Loratadine
CAS No.: 38089-93-9
Reference Standards
VCID: VC0129782
Molecular Formula: C20H23ClN2O
Molecular Weight: 342.9 g/mol
CAS No. | 38089-93-9 |
---|---|
Product Name | 11-Hydroxy-N-methyl Dihydro Loratadine |
Molecular Formula | C20H23ClN2O |
Molecular Weight | 342.9 g/mol |
IUPAC Name | 13-chloro-2-(1-methylpiperidin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ol |
Standard InChI | InChI=1S/C20H23ClN2O/c1-23-11-8-16(9-12-23)20(24)18-7-6-17(21)13-15(18)5-4-14-3-2-10-22-19(14)20/h2-3,6-7,10,13,16,24H,4-5,8-9,11-12H2,1H3 |
Standard InChIKey | HSLLZISLOQPUNP-UHFFFAOYSA-N |
SMILES | CN1CCC(CC1)C2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)O |
Canonical SMILES | CN1CCC(CC1)C2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)O |
Synonyms | 8-Chloro-6,11-dihydro-11-(1-methyl-4-piperidinyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol; |
PubChem Compound | 11961794 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume